molecular formula C13H16O5 B2915231 Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate CAS No. 881462-58-4

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate

Cat. No. B2915231
CAS RN: 881462-58-4
M. Wt: 252.266
InChI Key: LSWIATULQPZKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate” is a research chemical with the CAS number 881462-58-4 . It has a molecular weight of 252.26 and a molecular formula of C13H16O5 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OC . This compound has a complexity of 279 and a topological polar surface area of 61.8 .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 365.4±27.0 ℃ at 760 mmHg . Its density is approximately 1.2±0.1 g/cm3 . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Catalysis and Synthesis

Highly active and selective catalysts, such as the zero-valent palladium complex described by Clegg et al. (1999), have been developed for the production of esters like methyl propanoate through methoxycarbonylation of ethene. This process underscores the importance of specific ester groups in catalytic synthesis, which could extend to the synthesis or manipulation of compounds like Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate in industrial applications (Clegg et al., 1999).

Bioactive Constituents and Antimicrobial Properties

Research by Atta-ur-rahman et al. (1997) on the methanolic extract of Jolyna laminarioides identified compounds with structures bearing resemblance to esters, showcasing antimicrobial properties. This indicates the potential bioactive role of ester compounds, hinting at the possible applications of this compound in developing antimicrobial agents or exploring its bioactivity (Atta-ur-rahman et al., 1997).

Environmental and Herbicidal Effects

Shimabukuro et al. (1978) studied the physiological effects of a similar compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, on plants, providing insights into how such ester compounds can affect plant growth and development. This research could be relevant in understanding the environmental impact or potential herbicidal applications of this compound (Shimabukuro et al., 1978).

Analytical Methods and Detection

Meinerling and Daniels (2006) developed an analytical method for determining traces of UV filters in fish, highlighting the importance of sensitive detection methods for environmental contaminants. Although focused on UV filters, this study underscores the broader need for precise analytical techniques that could also apply to detecting and quantifying compounds like this compound in biological or environmental samples (Meinerling & Daniels, 2006).

Future Directions

“Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate” is a research chemical , and its future directions would likely be determined by the outcomes of ongoing research. It could potentially be used in the synthesis of other compounds, or in studies investigating its properties and reactivity.

properties

IUPAC Name

methyl 2-(2-ethoxy-4-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-12-7-10(8-14)5-6-11(12)18-9(2)13(15)16-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWIATULQPZKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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